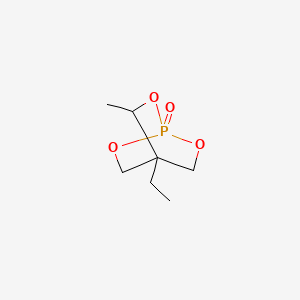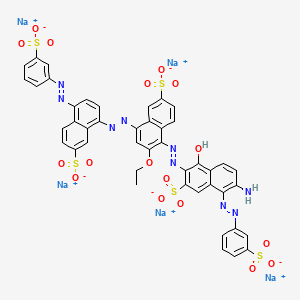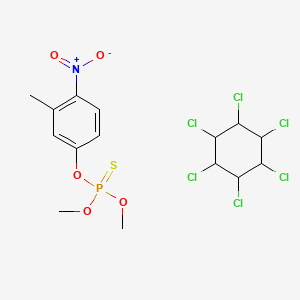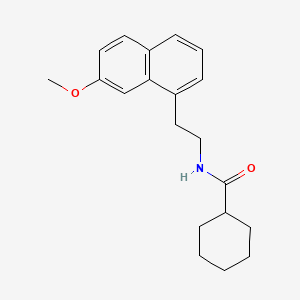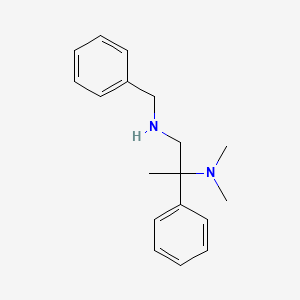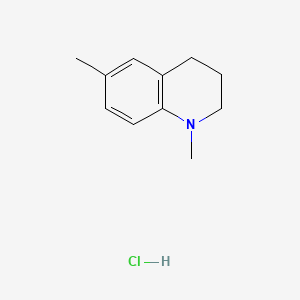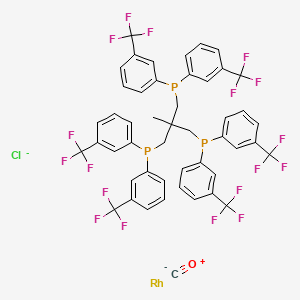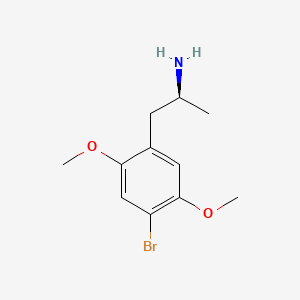
Brolamfetamine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brolamfetamine, (S)-, also known as 2,5-dimethoxy-4-bromoamphetamine, is a potent hallucinogenic compound belonging to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1967. This compound is known for its strong psychedelic effects, which are primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Brolamfetamine, (S)-, involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes bromination to form 2,5-dimethoxy-4-bromobenzaldehyde. This intermediate is then subjected to a reductive amination reaction with nitroethane to form 2,5-dimethoxy-4-bromoamphetamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control measures to prevent misuse .
Analyse Des Réactions Chimiques
Types of Reactions
Brolamfetamine, (S)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted amphetamines and phenethylamines, which may have different pharmacological properties .
Applications De Recherche Scientifique
Brolamfetamine, (S)-, is used in scientific research primarily to study the serotonin receptor subfamily, particularly the 5-HT2A receptor. Its selectivity for these receptors makes it a valuable tool for understanding the role of serotonin in the brain and its effects on mood, perception, and cognition . Additionally, it has been used in studies investigating the mechanisms of hallucinogenic drugs and their potential therapeutic applications .
Mécanisme D'action
Brolamfetamine, (S)-, exerts its effects primarily through its agonistic properties at the 5-HT2A receptor. It also acts as a partial agonist at the 5-HT2B, 5-HT2C, and TAAR1 receptors . The activation of these receptors leads to altered neurotransmitter release and changes in brain activity, resulting in the hallucinogenic effects associated with this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another potent hallucinogen with similar effects but different receptor binding affinities.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its long duration of action and strong psychedelic effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure but with slightly different pharmacological properties.
Uniqueness
Brolamfetamine, (S)-, is unique due to its high potency and selectivity for the 5-HT2A receptor. This makes it particularly useful in research settings for studying the effects of serotonin on the brain and for exploring potential therapeutic applications of hallucinogenic compounds .
Propriétés
Numéro CAS |
43061-16-1 |
|---|---|
Formule moléculaire |
C11H16BrNO2 |
Poids moléculaire |
274.15 g/mol |
Nom IUPAC |
(2S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m0/s1 |
Clé InChI |
FXMWUTGUCAKGQL-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=C(C=C1OC)Br)OC)N |
SMILES canonique |
CC(CC1=CC(=C(C=C1OC)Br)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
